Methyl 3-methyl-1H-indole-7-carboxylate
CAS No.:
Cat. No.: VC13813408
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO2 |
|---|---|
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | methyl 3-methyl-1H-indole-7-carboxylate |
| Standard InChI | InChI=1S/C11H11NO2/c1-7-6-12-10-8(7)4-3-5-9(10)11(13)14-2/h3-6,12H,1-2H3 |
| Standard InChI Key | NGYBBCUWGHOUSB-UHFFFAOYSA-N |
| SMILES | CC1=CNC2=C1C=CC=C2C(=O)OC |
| Canonical SMILES | CC1=CNC2=C1C=CC=C2C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl 3-methyl-1H-indole-7-carboxylate (IUPAC name: methyl 3-methyl-1H-indole-7-carboxylate) features a bicyclic indole core fused from a benzene ring and a pyrrole ring. Key substituents include:
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Methyl group at position 3, enhancing electron density at the pyrrole nitrogen.
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Carboxylate ester at position 7, introducing polar functionality and steric bulk.
The molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol . The compound’s planar structure facilitates π-π stacking interactions, while the ester group enables hydrogen bonding, influencing solubility and reactivity.
Table 1: Key Physicochemical Properties
Synthetic Methodologies
General Synthesis Strategies
The synthesis of methyl 3-methyl-1H-indole-7-carboxylate follows pathways common to indole derivatives, typically involving:
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Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling for introducing substituents.
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Esterification: Reaction of carboxylic acid intermediates with methanol in the presence of acid catalysts.
A plausible route involves:
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Step 1: Condensation of 3-methylindole-7-carboxylic acid with methanol using H₂SO₄ as a catalyst.
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Step 2: Purification via column chromatography to isolate the ester product.
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 3- and 7-positions requires careful control of reaction conditions.
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Yield Limitations: Esterification yields may vary due to steric hindrance from the methyl group.
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor for synthesizing:
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Kinase Inhibitors: Modulating cancer cell proliferation.
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GPCR Ligands: Targeting serotonin and dopamine receptors.
Material Science
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Organic Semiconductors: Planar structure supports charge transport in thin-film devices.
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Coordination Complexes: Metal-binding via the indole nitrogen and ester oxygen.
Future Directions and Challenges
Research Gaps
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In Vivo Studies: Efficacy and toxicity profiles in animal models.
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Structural Modifications: Exploring substitutions at positions 1 and 5 to enhance bioactivity.
Industrial Scalability
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Continuous Flow Synthesis: Improving yield and reducing waste.
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Green Chemistry: Employing biocatalysts for esterification.
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